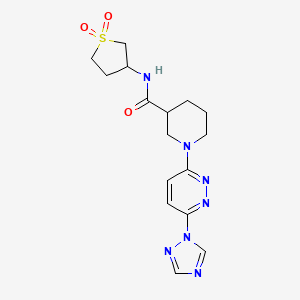

![molecular formula C21H18N2O2S B2429943 1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892274-44-1](/img/no-structure.png)

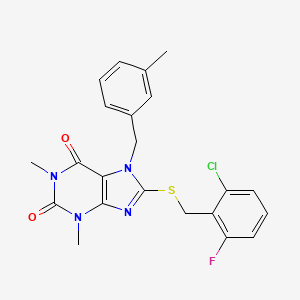

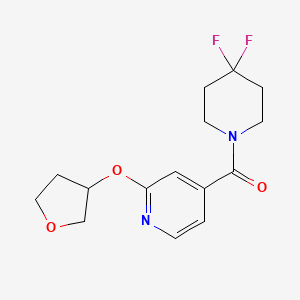

1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Crystallographic Studies and Molecular Interactions

Research highlights how modifications in molecular structures, such as isomeric changes, can influence the dimerization properties of pyrimidine derivatives through weak intermolecular interactions and pi-pi stacking, emphasizing the significance of structural variations in the development of new compounds with tailored properties (Avasthi et al., 2002).

Synthetic Methodologies

Innovative synthetic processes have been developed to create new derivatives of pyrimidine, demonstrating the chemical versatility and potential for creating a wide array of compounds from a single precursor. One study describes an efficient, three-component, one-pot synthesis of pyrimido[4,5-d]pyrimidine-2,4-diones, showcasing the utility of this compound in facilitating streamlined synthetic routes for complex molecules (Bazgir et al., 2008).

Photophysical Properties and Sensing Applications

The development of pyrimidine-phthalimide derivatives highlights the role of pyrimidine-based compounds in creating novel chromophores with aggregation-induced emission (AIE) characteristics, offering new avenues for sensing applications and the development of optical materials. This research underscores the potential of pyrimidine derivatives in the design of pH sensors and logic gates, expanding their application beyond traditional chemical and pharmaceutical fields (Yan et al., 2017).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 2-amino-4,5-dimethylthiophene-3-carboxylic acid with benzaldehyde, followed by cyclization with phenyl isocyanate and subsequent oxidation to form the final product.", "Starting Materials": [ "2-amino-4,5-dimethylthiophene-3-carboxylic acid", "benzaldehyde", "phenyl isocyanate", "oxidizing agent" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,5-dimethylthiophene-3-carboxylic acid with benzaldehyde in the presence of a suitable condensing agent such as EDCI or DCC to form the corresponding imine intermediate.", "Step 2: Cyclization of the imine intermediate with phenyl isocyanate in the presence of a suitable catalyst such as DBU or DMAP to form the thienopyrimidine intermediate.", "Step 3: Oxidation of the thienopyrimidine intermediate using an oxidizing agent such as DDQ or PCC to form the final product, 1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione." ] } | |

CAS RN |

892274-44-1 |

Molecular Formula |

C21H18N2O2S |

Molecular Weight |

362.45 |

IUPAC Name |

1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C21H18N2O2S/c1-14-15(2)26-20-18(14)19(24)23(17-11-7-4-8-12-17)21(25)22(20)13-16-9-5-3-6-10-16/h3-12H,13H2,1-2H3 |

InChI Key |

VOXUOFHZDZDYOM-UHFFFAOYSA-N |

SMILES |

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=CC=C3)C4=CC=CC=C4)C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2429862.png)

![2-Amino-2-[3-(2,6-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2429866.png)

![1-(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2429871.png)

![5-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2429874.png)

![1-(2-amino-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethanone](/img/structure/B2429881.png)